REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]=[O:8].[CH2:9](O)[CH2:10][OH:11].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]1[O:11][CH2:10][CH2:9][O:8]1
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Name
|
|
Quantity
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6.8 g
|
Type
|
reactant
|
Smiles
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CC1=C(SC=C1)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 18 hours
|
Duration
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18 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
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EXTRACTION
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Details
|
extracted with 2M aqueous sodium carbonate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with brine and over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The crude material isolated
|
Type
|
DISTILLATION
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Details
|
after reprocessing was distilled under reduced pressure (1 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(SC=C1)C1OCCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |